Technical Documentation Center

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Hydrobromide

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide. Tailored for researchers, scientists, and professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this heterocyclic compound through detailed spectral interpretation. We will explore the underlying principles of chemical shifts, coupling constants, and the application of two-dimensional NMR techniques for unambiguous signal assignment.

Introduction

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of various biologically active molecules.[1] Its structure, a fusion of an imidazole and a dihydropyrazinone ring, presents a unique electronic environment that is reflected in its NMR spectra. The hydrobromide salt form further influences the spectral characteristics due to the protonation of one of the nitrogen atoms, which alters the electron distribution throughout the bicyclic system.

NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules.[2] By analyzing the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, we can deduce the connectivity of atoms and the three-dimensional arrangement of the molecule. This guide will provide a detailed, step-by-step approach to the assignment of the ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles and supported by data from related structures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure and a consistent atom numbering system are paramount for accurate spectral assignment. The structure of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is presented below, with the conventional numbering for the imidazo[1,2-a]pyrazine ring system. The bromide anion is ionic and not covalently bonded. The positive charge is delocalized across the imidazolium ring.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality NMR data for the target compound.

1. Sample Preparation:

  • Solvent Selection: A polar, aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. This choice is based on the expected solubility of the hydrobromide salt and its ability to minimize the exchange of the N-H proton, allowing for its observation in the ¹H NMR spectrum. Other potential solvents include D₂O or methanol-d₄, though these may lead to the exchange of labile protons.[3]

  • Concentration: A sample concentration of 5-10 mg in 0.6 mL of the deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

2. NMR Spectrometer and Parameters:

  • A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • A standard pulse-acquire sequence is used.

    • Typical spectral width: 0-12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals.

    • Typical spectral width: 0-180 ppm.

  • 2D NMR:

    • Standard pulse sequences for COSY, HSQC, and HMBC experiments should be utilized to establish correlations.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. Below is a detailed prediction and rationale for the assignment of each proton signal.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H-2 7.5 - 7.8Doublet~1.5 HzLocated on the electron-deficient imidazolium ring, deshielded. Coupled to H-3.
H-3 7.2 - 7.5Doublet~1.5 HzAlso on the imidazolium ring, coupled to H-2.
H-5 4.0 - 4.3Triplet~6.0 HzMethylene protons adjacent to a nitrogen atom and a carbonyl group. Coupled to H-6.
H-6 3.5 - 3.8Triplet~6.0 HzMethylene protons adjacent to a nitrogen atom and the other methylene group (H-5). Coupled to H-5.
N-H 9.0 - 11.0Broad Singlet-Labile proton on the nitrogen, often broadened due to exchange. Its chemical shift is highly dependent on solvent and concentration.

Causality Behind Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-2, H-3): These protons are part of the aromatic imidazole ring. The positive charge in the hydrobromide salt significantly deshields these protons, shifting them downfield. Their small coupling constant is characteristic of a five-membered aromatic ring.

  • Aliphatic Protons (H-5, H-6): These protons are part of the saturated dihydropyrazinone ring.

    • H-5: These protons are adjacent to the bridgehead nitrogen (N-4) and the carbonyl group at C-8. The electron-withdrawing nature of both the nitrogen and the carbonyl group deshields these protons, resulting in a downfield shift compared to a simple alkane. They appear as a triplet due to coupling with the two adjacent H-6 protons (n+1 rule).

    • H-6: These protons are adjacent to a nitrogen atom (N-7) and the H-5 methylene group. They are also deshielded by the adjacent nitrogen. They appear as a triplet due to coupling with the two H-5 protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Proton decoupling simplifies the spectrum to a series of singlets.

CarbonPredicted δ (ppm)Rationale
C-2 115 - 125Aromatic carbon in the imidazolium ring.
C-3 110 - 120Aromatic carbon in the imidazolium ring.
C-5 40 - 50Aliphatic carbon adjacent to a nitrogen atom.
C-6 45 - 55Aliphatic carbon adjacent to a nitrogen atom.
C-8 160 - 170Carbonyl carbon, significantly deshielded.
C-8a 135 - 145Bridgehead carbon of the imidazolium ring.

Rationale for Chemical Shifts:

  • Aromatic Carbons (C-2, C-3, C-8a): These carbons are part of the π-electron system of the imidazole ring and appear in the typical aromatic region. C-8a, being a quaternary bridgehead carbon, will be further downfield.

  • Aliphatic Carbons (C-5, C-6): These sp³-hybridized carbons are deshielded by the adjacent nitrogen atoms, causing them to appear in the 40-55 ppm range.

  • Carbonyl Carbon (C-8): The C=O carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, resulting in a signal in the far downfield region of the spectrum.

Structural Elucidation with 2D NMR Spectroscopy

To confirm the assignments made from the 1D spectra, a suite of 2D NMR experiments is essential. These experiments provide through-bond correlation information that validates the proposed structure.[6]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7]

  • A cross-peak between the signals for H-2 and H-3 would confirm their adjacent positions on the imidazole ring.

  • A strong cross-peak between H-5 and H-6 would confirm the connectivity of the methylene groups in the dihydropyrazinone ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[8]

  • The signal for H-2 will show a cross-peak with the signal for C-2 .

  • The signal for H-3 will show a cross-peak with the signal for C-3 .

  • The signal for H-5 will show a cross-peak with the signal for C-5 .

  • The signal for H-6 will show a cross-peak with the signal for C-6 .

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework.[7]

  • H-2 should show a correlation to C-3 and the bridgehead carbon C-8a .

  • H-3 should show a correlation to C-2 and the bridgehead carbon C-8a .

  • H-5 should show correlations to C-6 and the carbonyl carbon C-8 .

  • H-6 should show correlations to C-5 and potentially the bridgehead carbon C-8a .

Visualization of NMR Analysis Workflow

The logical flow for the complete NMR assignment can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR Chemical Shifts Multiplicities Integration COSY COSY ¹H-¹H Correlations (H-2/H-3, H-5/H-6) H1_NMR->COSY Proton Connectivity HSQC HSQC ¹H-¹³C Direct Correlations (H-2/C-2, etc.) H1_NMR->HSQC C13_NMR ¹³C NMR Chemical Shifts C13_NMR->HSQC Carbon Identification C13_NMR->HSQC HMBC HMBC ¹H-¹³C Long-Range (H-2/C-8a, H-5/C-8) COSY->HMBC Framework Assembly HSQC->HMBC Framework Assembly Final_Assignment Complete and Unambiguous Spectral Assignment HMBC->Final_Assignment

Caption: Workflow for the structural elucidation of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide using 1D and 2D NMR techniques.

Conclusion

The comprehensive assignment of the ¹H and ¹³C NMR spectra of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is achievable through a systematic approach combining 1D and 2D NMR techniques. The chemical shifts and coupling patterns are consistent with the proposed structure, taking into account the electronic effects of the fused heterocyclic rings, the carbonyl group, and the protonation state of the molecule. This guide provides a robust framework for researchers to interpret the NMR data of this and related heterocyclic systems, facilitating further research and development in medicinal chemistry.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PMC. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024, October 2). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). PMC. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites. Retrieved from [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018, July 16). TSI Journals. Retrieved from [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). PMC. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). PubMed. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024, December 9). Mestrelab Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide in biological assays

An In-Depth Technical Guide to the Mechanism of Action of Pictilisib (GDC-0941): A Case Study in Imidazopyrazine-Based Kinase Inhibition Introduction: The Therapeutic Promise of Imidazopyrazine Scaffolds The imidazo[1,2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Pictilisib (GDC-0941): A Case Study in Imidazopyrazine-Based Kinase Inhibition

Introduction: The Therapeutic Promise of Imidazopyrazine Scaffolds

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational core for a multitude of targeted therapeutic agents. Its rigid, bicyclic nature and strategic placement of nitrogen atoms provide an ideal framework for developing potent and selective inhibitors of various protein kinases. One of the most well-characterized and clinically evaluated compounds from this class is Pictilisib (also known as GDC-0941), a potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K). This guide will provide an in-depth exploration of the mechanism of action of Pictilisib, detailing the experimental methodologies and data interpretation that have elucidated its function from the biochemical to the cellular level. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how a model imidazopyrazine-based compound engages its target and elicits a biological response.

Part 1: Biochemical Characterization of Target Engagement

The initial step in defining the mechanism of action of any targeted inhibitor is to quantify its direct interaction with the purified target protein. For Pictilisib, this involves assessing its inhibitory activity against the various isoforms of the PI3K enzyme.

In Vitro Kinase Assays: Quantifying Potency and Selectivity

The primary method for determining the potency of a kinase inhibitor is through in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase enzyme.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20).

    • Serially dilute Pictilisib in DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM).

    • Prepare a solution of recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the reaction buffer.

    • Prepare a detection mixture containing a biotinylated-PIP3 tracer and a europium cryptate-labeled anti-GST antibody.

  • Kinase Reaction:

    • Add 2 µL of the diluted Pictilisib or DMSO (vehicle control) to a 384-well low-volume microtiter plate.

    • Add 4 µL of the PI3Kα/PIP2 substrate solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 4 µL of the HTRF® detection mixture to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of PIP3 produced.

  • Data Analysis:

    • Plot the HTRF® ratio against the logarithm of the Pictilisib concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Summary: Potency and Isoform Selectivity of Pictilisib

PI3K IsoformIC₅₀ (nM)
PI3Kα3
PI3Kβ33
PI3Kδ3
PI3Kγ75

Data are representative and compiled from publicly available sources.

Interpretation and Causality:

The low nanomolar IC₅₀ values demonstrate that Pictilisib is a highly potent inhibitor of the Class I PI3K isoforms. Notably, it shows strong equipotent activity against the p110α and p110δ isoforms, with slightly reduced potency against p110β and p110γ. This selectivity profile is crucial as different isoforms play distinct roles in normal physiology and disease. For instance, the p110α isoform is frequently mutated and activated in cancer, making it a key therapeutic target.

Part 2: Cellular Mechanism of Action: From Target Engagement to Phenotypic Outcome

While biochemical assays confirm direct enzyme inhibition, it is essential to demonstrate that the compound engages its target in a cellular context and modulates the downstream signaling pathway, ultimately leading to a desired biological effect, such as inhibition of tumor cell proliferation.

Target Engagement in a Cellular Milieu: The Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying that a compound binds to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Diagram: CETSA® Experimental Workflow

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis A Cancer Cell Culture B Treat with Pictilisib or Vehicle (DMSO) A->B C Aliquot cell lysates B->C D Heat to a range of temperatures (e.g., 40°C - 70°C) C->D E Separate soluble fraction (centrifugation) D->E F Quantify remaining soluble PI3Kα via Western Blot or Mass Spectrometry E->F

Caption: Workflow for CETSA® to confirm target engagement.

Modulation of the PI3K/Akt Signaling Pathway

A critical step in validating the mechanism of action is to demonstrate that the inhibitor blocks the signaling cascade downstream of the target. For Pictilisib, this means assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Experimental Protocol: Western Blot Analysis of Phospho-Akt

  • Cell Treatment:

    • Seed a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which has a PIK3CA mutation) in 6-well plates.

    • Once the cells reach 70-80% confluency, serum-starve them for 12-24 hours.

    • Treat the cells with varying concentrations of Pictilisib (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate the PI3K pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Diagram: The PI3K/Akt Signaling Pathway and Point of Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pictilisib Inhibitor->PI3K

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Recrystallization and Purification of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity for Imidazo[1,2-a]pyrazin-8(5H)-one Derivatives The 6,7-dihydroimidazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for Imidazo[1,2-a]pyrazin-8(5H)-one Derivatives

The 6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide range of pharmacological activities. The hydrobromide salt of this heterocyclic system is often utilized to improve solubility and handling properties. For researchers in drug discovery and development, obtaining this active pharmaceutical ingredient (API) in a highly pure form is non-negotiable. The presence of impurities, even in trace amounts, can lead to inaccurate biological data, misleading structure-activity relationships (SAR), and potential toxicity.

This guide provides a detailed examination of the recrystallization and purification techniques for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide. We will move beyond a simple list of steps to explain the rationale behind the procedural choices, empowering the researcher to adapt and troubleshoot the protocol effectively.

Understanding the Analyte: Chemical Properties and Impurity Profile

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is a bicyclic nitrogen heterocycle.[1] The presence of both imidazole and pyrazinone rings, along with the hydrobromide salt, dictates its solubility and chemical behavior. The synthesis of this class of compounds often involves multi-step reactions that can introduce various impurities.[2][3]

Potential Impurities May Include:

  • Starting materials and reagents: Unreacted precursors from the synthetic route.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Resulting from side reactions.

  • Positional isomers: Formed during the cyclization step.

  • Degradation products: Arising from instability during synthesis or work-up.

  • Residual solvents: Organic solvents used in the synthesis and initial purification steps.

A thorough understanding of the synthetic pathway is crucial for predicting the likely impurity profile and designing an effective purification strategy.[4][5]

Recrystallization: The Gold Standard for Purification

Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system.[6]

Solvent Selection: The Cornerstone of Successful Recrystallization

The ideal recrystallization solvent for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure complete dissolution of the crude product.

  • Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Appropriate boiling point: Not so high as to cause decomposition, and not so low as to evaporate too quickly during hot filtration.

Given the polar nature of the hydrobromide salt, polar protic solvents are often a good starting point.

Solvent SystemRationale
Ethanol/Water Ethanol often provides good solubility for organic salts at its boiling point, while the addition of water as an anti-solvent can significantly decrease solubility upon cooling, promoting crystallization. This is a common system for purifying polar compounds.
Methanol Methanol is a highly polar solvent that can dissolve many hydrobromide salts. Its lower boiling point compared to ethanol facilitates easier removal.
Isopropanol A slightly less polar alcohol than ethanol, which may offer a better solubility profile for certain compounds, potentially excluding more polar impurities from the crystal lattice.
Acetonitrile/Water Acetonitrile is a polar aprotic solvent that can be a good alternative if protic solvents lead to degradation or solvate formation. Water can be used as an anti-solvent.
Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general procedure that should be optimized for the specific crude sample.

Materials and Equipment:

  • Crude 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass rod

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove any particulate matter that could act as nucleation sites for impurities.[6]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product solvent Add Minimal Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the recrystallization of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide.

Purity Assessment: A Multi-pronged Approach

No single analytical technique can definitively confirm the purity of a compound. An orthogonal approach, using multiple analytical methods, is essential for a comprehensive purity assessment.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities.[9]

Typical HPLC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by UV-Vis spectroscopy).
Injection Volume 10 µL
Column Temperature 30 °C

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for assessing purity and confirming the structure of the desired compound. Quantitative NMR (qNMR) can be used for absolute purity determination.[10][11]

Key Observations in ¹H NMR for Purity Assessment:

  • Absence of impurity peaks: The spectrum should be clean, with no unexpected signals.

  • Correct integration ratios: The relative integrals of the protons should match the expected molecular structure.

  • Sharp signals: Broadened peaks may indicate the presence of paramagnetic impurities or dynamic exchange processes.

  • Residual solvent peaks: The presence and quantity of residual solvents can be determined by integrating their characteristic peaks against a known proton signal of the compound.

Melting Point Analysis

A sharp melting point range is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.

Purity_Assessment_Logic cluster_analysis Purity Verification cluster_decision Outcome hplc HPLC Analysis (>99% Peak Area) pure Compound is Pure hplc->pure Pass impure Further Purification Required hplc->impure Fail nmr 1H NMR Analysis (Correct Structure & No Impurity Signals) nmr->pure Pass nmr->impure Fail mp Melting Point (Sharp Range) mp->pure Pass mp->impure Fail

Caption: Decision logic for purity assessment of the final product.

Conclusion

The purification of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide to a high degree of purity is a critical step in its development as a potential therapeutic agent. A well-designed recrystallization protocol, informed by the chemical properties of the molecule and potential impurities, is the most effective method for achieving this. The purity of the final product must be rigorously assessed using a combination of orthogonal analytical techniques, including HPLC, NMR, and melting point analysis, to ensure the reliability of subsequent biological and pharmacological studies.

References

  • University of California, Santa Cruz. (n.d.). Experiment 1: Recrystallization of Acetanilide. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Glavin, A. A., et al. (2004). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 547-557. [Link]

  • University of Leicester. (n.d.). Synthesis and Properties of Bridged Nitrogen Heterocycles. [Link]

  • Fan, H., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5).
  • Cheminform. (2021). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]

  • Glavin, A. A., et al. (2004). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. Request PDF. [Link]

  • NextSDS. (n.d.). Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide. [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • U.S. Patent US2982771A. (1961). Purification of heterocyclic organic nitrogen compounds.
  • Journal of Organic Chemistry. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemproc. [Link]

  • European Journal of Medicinal Chemistry. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

  • Journal of Organic Chemistry. (2020). Synthesis of Nitrogen Bridgehead Bicyclic Heterocycles via Ring-Closure of β-Ammonio 5-Hexenyl Radicals. ACS Publications. [Link]

  • RSC Advances. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • World Intellectual Property Organization. (2003). Nitrogen-containing bicyclic heterocycles for use as antibacterials.
  • Journal of Chemical & Engineering Data. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. ACS Publications. [Link]

  • Molecules. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • International Conference of the International Association for the Advancement of High Pressure Science and Technology. (n.d.). Recrystallization of Acetaminophen and Sulindac from the Batch and Continuous Supercritical Anti-Solvent Precipitation. AIRAPT. [Link]

  • Molecules. (2018). Recrystallization and Production of Spherical Submicron Particles of Sulfasalazine Using a Supercritical Antisolvent Process. MDPI. [Link]

  • Biological and Pharmaceutical Bulletin. (2021). Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting co-eluting peaks in 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide. This resource is designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak co-elution for this and structurally similar compounds. Our goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.

Part 1: Understanding the Core Challenge
Q1: Why is 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide so challenging to analyze, frequently leading to co-eluting peaks?

A1: The primary challenge stems from the molecule's inherent physicochemical properties. 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one is a highly polar compound, a characteristic further amplified by its formulation as a hydrobromide salt, which ensures it is ionized in solution.

  • High Polarity: Polar compounds have a strong affinity for polar mobile phases (like the water-rich mobile phases used in reversed-phase chromatography) and a low affinity for non-polar stationary phases (like C18). This results in very short retention times, often causing the analyte to elute with the solvent front, where it can co-elute with other polar impurities or excipients.[1][2]

  • Ionic Nature: As a hydrobromide salt, the molecule carries a positive charge. This ionic character complicates its interaction with the stationary phase. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), residual silanol groups on the silica-based stationary phase surface can be deprotonated and carry a negative charge, leading to secondary ionic interactions.[3] These interactions can cause significant peak tailing, which can mask closely eluting impurities.[4]

These factors combined create a high probability of co-elution, compromising the accuracy and reliability of quantification and purity assessments.

Part 2: Diagnosis and Initial Assessment
Q2: My chromatogram shows a single, broad, or asymmetric peak. How can I confirm if this is a co-elution issue or another problem?

A2: Differentiating between poor peak shape and true co-elution is the critical first step in troubleshooting.[5] A perfectly co-eluting peak pair might still appear symmetrical, making diagnosis difficult without the right tools.

Initial Visual Inspection:

  • Look for subtle signs of asymmetry, such as a "shoulder" on the front or back of the peak, which is a classic indicator of a hidden overlapping peak.[5] This is distinct from peak tailing, which is a more gradual, exponential decline.[5]

  • Observe if the peak width is broader than expected compared to other well-resolved peaks in the chromatogram or standards.

Instrumental Verification: If your system is equipped with advanced detectors, you can confirm peak purity:

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector acquires full UV-Vis spectra across the entire peak. By analyzing the spectra at different points (upslope, apex, downslope), you can assess peak purity. If the spectra are not identical, it indicates the presence of more than one component.[5]

  • Mass Spectrometry (MS): An MS detector is the most definitive tool. By examining the mass spectra across the peak, you can identify if multiple mass-to-charge ratios (m/z) are present, confirming co-elution.[5]

Below is a workflow to guide your initial diagnosis.

G start Observe Asymmetric or Broad Peak check_visual Visually Inspect Peak Shape (Shoulders vs. Tailing) start->check_visual is_shoulder Shoulder or Abrupt Asymmetry Present? check_visual->is_shoulder check_detector Use Advanced Detector (DAD/PDA or MS) is_pure Peak Purity Fails? (Spectra are different) check_detector->is_pure is_shoulder->check_detector No coelution High Probability of Co-elution Proceed to Section 3 is_shoulder->coelution Yes is_pure->coelution Yes peak_shape_issue Likely a Peak Shape Problem (e.g., Tailing) Proceed to Section 4 is_pure->peak_shape_issue No

Caption: Diagnostic workflow for identifying co-elution.

Part 3: Systematic Troubleshooting Strategies to Resolve Co-elution

Once co-elution is confirmed, a systematic approach is necessary. The resolution (Rs) between two peaks is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[6][7] The most effective way to resolve co-eluting peaks is to alter the chromatographic selectivity (α).[8]

The following strategies are presented in a logical progression, from optimizing existing methods to employing alternative chromatographic modes.

Strategy A: Optimizing Reversed-Phase HPLC (RP-HPLC)

Before abandoning your current RP-HPLC method, systematic optimization can often resolve the issue.

A3: The most powerful tool for manipulating the retention and selectivity of ionizable compounds like yours is the mobile phase.[8][9]

1. Control the Mobile Phase pH: The ionization state of your basic analyte is highly dependent on the mobile phase pH.[10][11] By adjusting the pH, you can change its polarity and interaction with the stationary phase, thereby altering retention time and potentially resolving co-elution.[12] For reproducible results, the mobile phase pH should be at least one unit away from the analyte's pKa.[13]

Experimental Protocol 1: Mobile Phase pH Screening

Objective: To evaluate the effect of mobile phase pH on the retention and selectivity of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide and its co-eluting species.

Methodology:

  • Prepare Buffers: Prepare three different aqueous mobile phase components (Mobile Phase A) at different pH levels. Ensure the buffer has adequate capacity (typically 10-25 mM).

    • Low pH (e.g., 2.5): Use 0.1% formic acid or phosphoric acid. At this pH, your basic analyte will be fully protonated (ionized).

    • Mid pH (e.g., 4.5): Use an acetate or formate buffer.

    • Near-Neutral pH (e.g., 6.5): Use a phosphate buffer.

  • Set Conditions: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Scouting Gradient: For each pH condition, run a generic gradient (e.g., 5% to 95% B over 15 minutes) at a flow rate of 1.0 mL/min.

  • Analyze Results: Compare the chromatograms from the three pH conditions. Look for changes in elution order and the relative spacing of peaks (selectivity).

Data Interpretation:

pH Condition Expected Analyte State Expected Retention Behavior in RP-HPLC Causality
Low pH (~2.5) Fully Protonated (Cationic) Least Retained The ionized form is highly polar and has low affinity for the non-polar C18 phase.[10]

| Mid to High pH | Partially or Fully Neutral | More Retained | As the analyte becomes less ionized (ion suppression), it becomes more hydrophobic, increasing its interaction with the stationary phase.[11][12] |

2. Change the Organic Modifier: If pH adjustment is insufficient, changing the organic solvent (Mobile Phase B) is a powerful way to alter selectivity. Acetonitrile and methanol have different chemical properties and will interact differently with your analyte and the stationary phase, which can change the elution order.[6]

Experimental Protocol 2: Organic Modifier Evaluation

Objective: To alter selectivity by changing the organic component of the mobile phase.

Methodology:

  • Select Optimal pH: Using the results from Protocol 1, choose the pH that provided the best initial separation or peak shape.

  • Prepare Mobile Phases:

    • Mobile Phase A: Your chosen aqueous buffer.

    • Mobile Phase B1: Acetonitrile.

    • Mobile Phase B2: Methanol.

  • Run Gradient: Execute the same gradient program using first acetonitrile and then methanol as the organic modifier.

  • Compare Chromatograms: Analyze the differences in selectivity. Methanol, being a protic solvent, is a better hydrogen-bond donor and may provide unique interactions that resolve the co-elution.

Strategy B: Employing Hydrophilic Interaction Liquid Chromatography (HILIC)

If RP-HPLC fails to provide adequate retention and resolution, HILIC is the logical next step for highly polar compounds.[1][14]

A4: You should switch to HILIC when your analyte is too polar to be adequately retained on a reversed-phase column, even after optimization. HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[14][15]

The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[16] In HILIC, water is the strong, eluting solvent.[17]

G cluster_0 HILIC Retention Mechanism sp Polar Stationary Phase (e.g., Silica) water_layer Immobilized Water Layer mp Organic-Rich Mobile Phase (e.g., >80% Acetonitrile) analyte Polar Analyte (Your Compound) mp->analyte Elution with increasing water % analyte->water_layer Partitions into water layer (Retention)

Sources

Optimization

Resolving poor solubility of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide in aqueous media

Technical Support Center Topic: Resolving Poor Solubility of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide in Aqueous Media Welcome to the technical support guide for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Resolving Poor Solubility of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide in Aqueous Media

Welcome to the technical support guide for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable troubleshooting strategies to overcome the solubility challenges associated with this compound in aqueous environments. This guide is structured to help you understand the "why" behind the solubility behavior and the "how" of resolving common experimental issues.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide.

Q1: What are the expected solubility characteristics of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide?

A1: 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is the salt form of a weakly basic parent molecule. The presence of the hydrobromide salt significantly enhances its aqueous solubility compared to the free base, particularly in acidic to neutral pH conditions.[1] However, like many heterocyclic compounds, it is classified as a poorly water-soluble drug, meaning its solubility can still be limited, especially in neutral or alkaline buffers (e.g., PBS at pH 7.4). Its solubility is critically dependent on the pH of the medium.[2]

Q2: Why is the compound provided as a hydrobromide salt instead of the free base?

A2: Salt formation is a primary and highly effective strategy in pharmaceutical development to improve the aqueous solubility and dissolution rate of weakly acidic or basic drug candidates.[3][4] The parent molecule, 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one, is a weak base. By reacting it with hydrobromic acid (HBr), the basic nitrogen atom on the imidazopyrazine core becomes protonated, forming a charged species (a cation). Charged species are generally more soluble in polar solvents like water than their uncharged (neutral) counterparts.[5] This conversion from the neutral free base to the cationic salt form circumvents the high crystal lattice energy of the free base, facilitating easier dissolution.

Q3: How does pH critically influence the solubility of this compound?

A3: The solubility of an ionizable compound like this one is governed by the equilibrium between its ionized (salt) and non-ionized (free base) forms, a relationship often described by the Henderson-Hasselbalch equation.[6][7]

  • At low pH (acidic conditions): The concentration of protons (H+) is high. According to Le Châtelier's principle, the equilibrium shifts to favor the protonated (charged, cationic) form of the molecule. This ionized form is highly soluble in water.

  • At high pH (alkaline conditions): The concentration of protons is low. The protonated molecule will donate its proton to become the neutral, non-ionized free base. This free base form is significantly less soluble and is likely to precipitate out of the solution.[2]

Every basic drug has a pKa, which is the pH at which 50% of the drug is in its ionized form and 50% is in its non-ionized form. The solubility of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide will decrease sharply as the pH of the solution rises above its pKa value.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A4: Understanding this distinction is crucial for avoiding experimental artifacts.

  • Kinetic Solubility: This is typically measured in early drug discovery. It is the concentration of a compound that dissolves in a buffer system over a short period (e.g., 1.5-24 hours) after being added from a concentrated DMSO stock. It reflects the apparent solubility before the system reaches its most stable state and is often higher than thermodynamic solubility because it can include supersaturated or amorphous states.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (24-72 hours) until the concentration of the dissolved compound in the solution becomes constant.[9] This value represents the maximum amount of the most stable crystalline form of the compound that can be dissolved.

For formulation and in-vivo studies, thermodynamic solubility is the more relevant parameter as it predicts the long-term stability of a solution. An initial clear solution (kinetic solubility) may precipitate over time as it equilibrates to its lower thermodynamic solubility limit.

Section 2: Troubleshooting Guides

This section provides structured approaches to common solubility problems encountered in the lab.

Guide A: Initial Dissolution Failure in Neutral Aqueous Media
  • Problem: The compound fails to dissolve completely when added directly to water or a neutral buffer like PBS (pH 7.4), resulting in a cloudy suspension.

  • Root Cause Analysis: The pH of the neutral buffer is likely at or above the pKa of the compound, causing it to convert to its poorly soluble free base form. The intrinsic solubility of the free base has been exceeded.

start Compound fails to dissolve in neutral buffer (e.g., PBS pH 7.4) sub_q1 Is an acidic pH tolerable for the experiment? start->sub_q1 step1_ph Pathway 1: pH Modification 1. Prepare stock in acidic media (e.g., 0.1 N HCl or pH 4 buffer). 2. Titrate pH upwards carefully while observing for precipitation. sub_q1->step1_ph Yes step2_cosolvent Pathway 2: Co-solvent Addition 1. Screen biocompatible co-solvents (PEG 300, Propylene Glycol, Ethanol). 2. Start with a low percentage (e.g., 5-10% v/v) and increase as needed. sub_q1->step2_cosolvent No path1 YES path2 NO check1 Is the solution clear? step1_ph->check1 check2 Is the solution clear? step2_cosolvent->check2 check1->step2_cosolvent No success Solution Achieved Proceed with experiment. Monitor for long-term stability. check1->success Yes check2->success Yes failure If still insoluble, consider advanced formulation (See Guide B) check2->failure No

Caption: Troubleshooting workflow for initial dissolution failure.

The most direct way to solubilize a basic salt is to lower the pH.[]

  • Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in a neutral buffer, first, dissolve it in a small volume of acidic solution, such as 0.1 N HCl or a pH 4.0 citrate buffer. The compound should readily dissolve in this medium.

  • Careful pH Adjustment: The acidic stock can then be slowly added to the final, larger volume of your experimental buffer with vigorous stirring. Alternatively, you can adjust the pH of your final solution downwards to achieve dissolution and then carefully titrate it back up towards the target pH, stopping before any precipitation occurs. This will help you determine the highest tolerable pH for your desired concentration.

If the experimental conditions cannot tolerate a low pH, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[11]

  • Mechanism: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[]

  • Recommended Co-solvents: Start with pharmaceutically acceptable co-solvents such as Polyethylene Glycol 300/400 (PEG 300/400), Propylene Glycol (PG), or ethanol.[12] For in-vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is common, but its concentration should typically be kept below 0.5% to avoid cellular toxicity.

  • Screening: Perform a screening experiment (see Protocol 2) to determine the most effective co-solvent and the minimum percentage required to achieve the target concentration.

Guide B: Precipitation Observed After Initial Dissolution
  • Problem: The compound dissolves perfectly in an acidic stock solution, but upon dilution into a final experimental medium (e.g., cell culture media at pH 7.4), a precipitate forms immediately or over time.

  • Root Cause Analysis: This is a classic case of "crashing out." The final buffer pH is above the compound's pKa, and the final concentration is higher than the thermodynamic solubility of the free base at that pH. The system was temporarily supersaturated before equilibrating.

Excipients can be used to create micro-environments that keep the drug in solution even when the bulk pH is unfavorable.

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Poloxamers form micelles in aqueous solutions above their critical micelle concentration (CMC).[13] The hydrophobic core of these micelles can encapsulate the poorly soluble free base, keeping it dispersed and "in solution."[14] This is known as micellar solubilization.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[12][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

For solid dosage form development or for creating a more robust stock, creating an amorphous solid dispersion is an advanced technique.

  • Mechanism: Crystalline solids have high lattice energy that must be overcome to dissolve. By dispersing the drug at a molecular level within a polymer matrix, an amorphous (non-crystalline) solid is formed.[16] This amorphous form lacks a crystal lattice, so it dissolves more readily and can achieve a state of supersaturation.[14]

  • Common Polymers: Polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are often used.[17]

  • Preparation: Common lab-scale methods include solvent evaporation, where the drug and polymer are dissolved in a common organic solvent, which is then evaporated to leave a solid film.[18]

Section 3: Key Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol determines the thermodynamic solubility of the compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Ensure the ionic strength is consistent across all buffers (e.g., 50 mM).

  • Sample Preparation: In separate vials, add an excess amount of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide to each buffer solution. The solid should be clearly visible at the bottom.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm PVDF filter. Filtration is often preferred to avoid disturbing the equilibrium.[8]

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or acidic buffer to prevent precipitation. Analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV or LC-MS.[8]

  • Data Analysis: Plot the measured solubility (often on a log scale) against the final measured pH of each saturated solution. The resulting curve is the pH-solubility profile.

Protocol 2: Screening for Effective Co-solvents

This protocol helps identify the best co-solvent and the required concentration to solubilize the compound.

  • Prepare Co-solvent/Buffer Mixtures: For each co-solvent to be tested (e.g., PEG 400, Propylene Glycol, Ethanol), prepare a series of mixtures with your primary aqueous buffer (e.g., PBS pH 7.4). Typical concentrations to screen are 5%, 10%, 20%, and 50% (v/v) co-solvent.

  • Weigh Compound: Weigh a fixed amount of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide into separate clear vials, calculated to achieve your target final concentration.

  • Add Solvent Systems: Add the prepared co-solvent/buffer mixtures to the vials.

  • Agitate and Observe: Vortex each vial vigorously for 1-2 minutes. Allow the vials to sit at room temperature for at least 1 hour.

  • Assess Solubility: Visually inspect each vial for complete dissolution (a clear, particle-free solution). If insoluble, you can gently warm the solution or use sonication to aid dissolution, but note that solubility may decrease upon returning to room temperature.

  • Select Lead System: The co-solvent system that achieves complete dissolution at the lowest percentage is typically selected for further optimization.

Section 4: Data & Reference Tables

Table 1: Example pH-Solubility Profile for a Hypothetical Basic Drug Salt (pKa = 6.5)

pH Predominant Species Expected Solubility Rationale
2.0 Ionized (BH+) Very High pH is well below pKa; the soluble salt form dominates.
4.0 Ionized (BH+) High pH is still significantly below pKa.
6.5 50% Ionized, 50% Neutral Moderate At the pKa, solubility begins to drop significantly.
7.4 Neutral (B) Low pH is above pKa; the poorly soluble free base precipitates.

| 9.0 | Neutral (B) | Very Low (Intrinsic) | pH is well above pKa; solubility is limited to the intrinsic solubility of the free base. |

Table 2: Properties of Common Pharmaceutical Co-solvents [][12]

Co-solvent Use Case Key Properties Considerations
PEG 300/400 Oral, Parenteral Water-miscible, low toxicity, good solubilizing power for many APIs. Can be viscous at high concentrations.
Propylene Glycol Oral, Parenteral, Topical Water-miscible, common solvent, antimicrobial properties. Can cause irritation at high concentrations in parenteral formulations.
Ethanol Oral, Parenteral Good solvent for non-polar compounds, volatile. Potential for API precipitation upon dilution (aqueous quench). Regulated.

| DMSO | In-vitro, Topical | Excellent solubilizing power, aprotic polar solvent. | Generally limited to <0.5% in cell-based assays due to toxicity. |

Table 3: Overview of Common Solubilizing Excipients [15][19][20]

Excipient Class Example(s) Mechanism of Action Best For
Surfactants Polysorbate 80, Poloxamer 188 Forms micelles that encapsulate the drug. Increasing solubility above the intrinsic solubility at a given pH.
Cyclodextrins HP-β-CD, SBE-β-CD Forms inclusion complexes, shielding the drug from water. Compounds that fit sterically into the cyclodextrin cavity.

| Polymers (for ASD) | PVP K30, HPMC, Soluplus® | Forms a stable, amorphous dispersion, preventing crystallization. | Solid formulations or creating high-concentration amorphous stocks. |

Section 5: Visual Summaries

Caption: Idealized pH-solubility curve for a basic compound.

Section 6: References

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.

  • Bhatt, P., Lalani, R., Vhora, I., Patil, S., Misra, A., & Mashru, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 8(2), 103-114.

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Singh, A., Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378.

  • Kumar, S., & Singh, A. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences, 2(4), 498-506.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from BOC Sciences website.

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from ResearchGate.

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.

  • Liu, X. W., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics, 634, 122704.

  • Zhang, Y., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis, 13(4), 337-347.

  • Raina, S. A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2195-2216.

  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia.

  • Jain, A., et al. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 53-59.

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from Gattefossé website.

  • Lubrizol. (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Retrieved from Lubrizol website.

  • Thomas, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 37.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3177-3190.

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from Drug Development & Delivery.

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from WuXi AppTec website.

  • Miller, D. A., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.

  • Djuris, J., et al. (2013). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.

  • Patel, R. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC.

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pii, 16(1), 1-12.

  • Wang, X., et al. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. PubMed.

  • Kiran, Y. L., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from Slideshare.

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from ResearchGate.

  • Fruk, G., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2465-2475.

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts.

  • RSC Advances. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from RSC Publishing.

  • Avdeef, A., & Tsinman, O. (2012). Study of pH-dependent drugs solubility in water. SciSpace.

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from IJNRD.

  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceutical Solutions.

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from ACS Publications.

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from Drug Delivery Leader.

  • Industrial & Engineering Chemistry Research. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from ACS Publications.

  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from ResearchGate.

  • NextSDS. (n.d.). Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide. Retrieved from NextSDS.

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from MDPI.

  • Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR. Retrieved from Sigma-Aldrich.

  • Sunway Pharm Ltd. (n.d.). 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one. Retrieved from Sunway Pharm Ltd.

Sources

Troubleshooting

Technical Support Center: Optimizing 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Hydrobromide Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists scaling up the synthesis of the 6,7-dihydroimidazo[1,2-a]p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists scaling up the synthesis of the 6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one core. This bicyclic scaffold is a critical intermediate in the development of beta-secretase (BACE) inhibitors and other targeted pharmaceutical agents[1].

The formation of this hydrobromide salt typically relies on a Brønsted acid-catalyzed deprotection and subsequent intramolecular cyclization. Below, we dissect the thermodynamic and kinetic parameters—specifically time and temperature—required to achieve >99% purity while preventing heterocyclic degradation[2].

Mechanistic Pathway & Process Visualization

To optimize a reaction, you must first understand the causality of the molecular transformations. The reaction utilizes Hydrobromic Acid (HBr) in Acetic Acid (AcOH) to serve a dual purpose: it acts as a potent nucleophile to cleave protecting groups (e.g., N-Boc or acetals) and as a Brønsted acid to lower the activation energy for the intramolecular condensation of the amine into the carbonyl[2].

G A Protected Precursor (e.g., N-Boc Amino Ester) B Acidic Deprotection (HBr / AcOH) A->B Heat + Acid C Reactive Intermediate (Unprotected Amine) B->C -CO2, -Isobutylene D Intramolecular Cyclization (80-90 °C, 6 h) C->D Condensation E 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Hydrobromide D->E HBr Salt Precipitation

Mechanistic workflow of acid-catalyzed cyclization yielding the hydrobromide salt.

Critical Process Parameters: Time & Temperature

The cyclization of imidazopyrazines is highly sensitive to thermal conditions. Too little heat stalls the reaction at the intermediate phase; too much heat induces ring-opening and polymerization. The table below summarizes our quantitative optimization data.

Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)HPLC Purity (%)Phenotypic Observation & Mechanistic Result
6012654291.0Sluggish kinetics; intermediate buildup.
758887696.5Incomplete cyclization; minor impurities.
85 6 >99 92 99.2 Optimal; clear amber solution to solid.
1004>996887.4Rapid cyclization but noticeable charring.
1153>994172.1Severe degradation; ring-opening products.

Diagnostic Troubleshooting & FAQs

Q: My reaction mixture turns black and yields a tarry residue. What is the mechanistic cause? A: This indicates thermal degradation. Imidazole-based heterocycles are susceptible to acid-catalyzed ring-opening and subsequent polymerization at temperatures exceeding 100 °C in strong acids. Solution: Strictly control the internal temperature to 85 °C using a calibrated Pt100 thermocouple and a PID-controlled heating mantle. Ensure your stirring speed is >250 RPM to prevent localized overheating at the reactor wall.

Q: Why does the protocol specify Hydrobromic Acid (HBr) rather than aqueous HCl? A: HBr is both a stronger Brønsted acid and a superior nucleophile compared to HCl. This dual property accelerates the cleavage of protecting groups and facilitates the intramolecular nucleophilic attack[2]. Furthermore, the resulting hydrobromide salt exhibits highly favorable crystallization kinetics, acting as a thermodynamic sink that drives the equilibrium toward complete cyclization.

Q: I'm observing a plateau in conversion around 85%. How can I push the reaction to completion without increasing the temperature? A: A plateau often indicates solvent inhibition or equilibrium stalling. Ensure that the gaseous byproducts of deprotection (e.g., isobutylene gas) are efficiently vented. You can extend the reaction time marginally (up to 8 hours), but do not exceed this limit, as prolonged exposure to HBr will degrade the product.

Q: My HPLC analysis shows >99% conversion, but my isolated yield is only 60%. Where is the product? A: The 6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide salt is highly polar. If the acetic acid concentration is too high during isolation, the salt remains dissolved in the mother liquor. Solution: Rigorously control the anti-solvent (MTBE or Ethyl Acetate) addition. Ensure a minimum 3:1 ratio of anti-solvent to reaction volume, and hold the crystallization slurry at 0–5 °C for at least 2 hours to maximize thermodynamic recovery.

Validated Bench-Scale Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the in-process controls (IPCs) are met.

Reagents Required:

  • Protected Precursor (e.g., N-Boc amino ester)

  • 33% HBr in Acetic Acid (Reagent grade)

  • Methyl tert-butyl ether (MTBE) (Anti-solvent)

Step-by-Step Methodology:

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a scrubber system for acid fumes.

  • Reagent Charging: Suspend 1.0 equivalent of the protected precursor in 5 volumes of 33% HBr in AcOH at 20 °C. Stir at 300 RPM.

  • Controlled Heating: Ramp the internal temperature at a rate of 2 °C/min until reaching exactly 85 °C.

    • Self-Validation Check: Monitor the internal temperature. The reaction must not exhibit an exotherm exceeding a 2 °C spike. If it does, reduce the jacket temperature immediately.

  • Isothermal Hold: Maintain the reaction at 85 °C for 6 hours.

    • Self-Validation Check (IPC): Pull a 0.5 mL aliquot at t=5 h and t=6 h. Quench in cold water, neutralize, and analyze via HPLC (UV 254 nm). The reaction is validated as complete when the delta between t=5 h and t=6 h is <0.5% and the uncyclized intermediate area is <1.0%.

  • Controlled Cooling & Crystallization: Cool the mixture to 45 °C at a rate of 0.5 °C/min.

    • Self-Validation Check: Spontaneous nucleation should occur, indicated by a sudden cloud point. If no cloud point is observed by 40 °C, add 0.1% w/w seed crystals to prevent the product from oiling out.

  • Anti-Solvent Addition: Once a thin slurry forms, slowly charge 15 volumes of MTBE over 45 minutes. Cool the suspension to 0–5 °C and hold for 2 hours.

  • Isolation: Filter the solid under vacuum. Wash the filter cake twice with 2 volumes of cold MTBE. Dry in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • Title: 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE)
  • Title: Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones Source: RSC Advances URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Sourcing High-Purity 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide: A Comparative Analysis

In the landscape of drug discovery and development, the quality and purity of research-grade reagents are paramount.[1][2] The use of well-characterized, high-purity small molecules is not merely a matter of best practic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the quality and purity of research-grade reagents are paramount.[1][2] The use of well-characterized, high-purity small molecules is not merely a matter of best practice; it is a critical determinant of experimental reproducibility, data integrity, and the ultimate success of a research program.[3][4] Impurities, even at trace levels, can lead to misleading results, altered biological activity, and a significant loss of time and resources.[5] This guide provides a comprehensive framework for benchmarking commercial suppliers of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide, a key building block in many medicinal chemistry programs. We will delve into the essential analytical techniques for verifying the identity and purity of this reagent and present a comparative analysis of hypothetical suppliers to illustrate the importance of rigorous quality control.

The Critical Role of Purity in Research and Development

The journey from a promising lead compound to a viable drug candidate is arduous and expensive. The foundational inputs, including starting materials and intermediates like 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide, must be of the highest possible quality. High-purity chemicals ensure that the observed biological effects are attributable to the molecule of interest and not to contaminants.[6] This enhances the reliability of structure-activity relationship (SAR) studies and increases the likelihood of successful translation to preclinical and clinical development. For biochemicals, a purity of greater than 98% is generally desirable.[7]

This guide will focus on three key analytical aspects for evaluating the quality of commercially available 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide:

  • Identity Confirmation: Does the material match the expected chemical structure?

  • Purity Assessment: What is the percentage of the desired compound, and are there any detectable impurities?

  • Physical Properties: Does the material meet basic physical specifications?

Comparative Analysis of Commercial Suppliers

To illustrate the importance of a thorough evaluation, we present a comparative analysis of three fictional suppliers of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide: Supplier A (QuantumChem) , Supplier B (InnovateMolecules) , and Supplier C (ChemoEssentials) . All three suppliers provided a white to off-white solid, consistent with the expected appearance of the compound.

Table 1: Summary of Analytical Data for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide from Three Commercial Suppliers
ParameterSupplier A (QuantumChem)Supplier B (InnovateMolecules)Supplier C (ChemoEssentials)
Appearance White crystalline solidOff-white powderLight yellow powder
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Identity (LC-MS) [M+H]⁺ = 154.07[M+H]⁺ = 154.07[M+H]⁺ = 154.07
Purity (HPLC, 254 nm) 99.2%97.5%94.8%
Major Impurity 0.5% (Unidentified)1.8% (Starting Material)3.7% (Unidentified)

Experimental Methodologies

The following protocols were employed to generate the data presented in Table 1. These methods represent standard, robust techniques for the characterization of small organic molecules in a drug discovery setting.

Identity Confirmation

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Rationale: ¹H NMR provides detailed information about the chemical structure of a molecule, including the number and types of protons and their connectivity. It is a primary technique for confirming the identity of a compound.

  • Protocol:

    • A 5 mg sample of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • The solution was transferred to a 5 mm NMR tube.

    • ¹H NMR spectra were acquired on a 400 MHz spectrometer at 25 °C.

    • The resulting spectra were processed and analyzed for characteristic shifts and coupling patterns consistent with the structure of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Rationale: LC-MS confirms the molecular weight of the target compound. The liquid chromatography component separates the compound from potential impurities, and the mass spectrometer provides a mass-to-charge ratio ([M+H]⁺) that should correspond to the protonated molecule.

  • Protocol:

    • A stock solution of each sample was prepared at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

    • 1 µL of the solution was injected onto a C18 reversed-phase HPLC column (2.1 x 50 mm, 1.8 µm).

    • A gradient elution was performed using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.

    • The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, scanning from m/z 100 to 500.

    • The extracted ion chromatogram for the expected [M+H]⁺ of 154.07 was analyzed.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Rationale: HPLC is a cornerstone technique for assessing the purity of a chemical compound.[8] By separating the components of a mixture, it allows for the quantification of the main peak (the desired compound) relative to any impurity peaks.

  • Protocol:

    • A stock solution of each sample was prepared at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

    • 1 µL of the solution was injected onto a C18 reversed-phase HPLC column (4.6 x 150 mm, 3.5 µm).

    • A gradient elution was performed over 20 minutes using a mobile phase of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B) at a flow rate of 1.0 mL/min.

    • Detection was performed at a wavelength of 254 nm.

    • The peak areas were integrated to determine the relative percentage of the main component and any impurities.

Interpretation of Results and Recommendations

All three suppliers provided material that was confirmed to be 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide by ¹H NMR and LC-MS. However, the purity assessment via HPLC revealed significant differences that could have a profound impact on experimental outcomes.

  • Supplier A (QuantumChem): With a purity of 99.2%, this material is of high quality and suitable for most research applications, including high-throughput screening and medicinal chemistry efforts where high fidelity is crucial. The low level of a single unidentified impurity is unlikely to interfere with most experimental systems.

  • Supplier B (InnovateMolecules): A purity of 97.5% is acceptable for some applications, but the presence of a significant impurity identified as a potential starting material is a concern. This could lead to side reactions or complicate the interpretation of biological data. Further purification would be recommended before use in sensitive assays.

  • Supplier C (ChemoEssentials): At 94.8% purity, this material is of questionable quality for most research and development purposes. The presence of a significant, unidentified impurity (3.7%) introduces a major variable that could compromise experimental results.[4] The use of this material is not recommended without extensive purification and re-characterization.

Visualizing the Workflow

To provide a clear overview of the evaluation process, the following diagrams illustrate the key decision points and analytical steps.

cluster_0 Supplier Evaluation Workflow start Receive Compound from Supplier visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection analytical_testing Analytical Chemistry Testing visual_inspection->analytical_testing data_analysis Data Analysis and Comparison analytical_testing->data_analysis decision Accept or Reject Lot data_analysis->decision accept Qualified for Research Use decision->accept Meets Specs reject Return to Supplier or Purify decision->reject Fails Specs cluster_1 Analytical Characterization Workflow sample_prep Sample Preparation (1 mg/mL solution) identity_tests Identity Confirmation sample_prep->identity_tests purity_test Purity Assessment sample_prep->purity_test nmr ¹H NMR identity_tests->nmr lcms LC-MS identity_tests->lcms hplc HPLC-UV purity_test->hplc structure_confirm Structure Confirmed? nmr->structure_confirm lcms->structure_confirm purity_confirm Purity >98%? hplc->purity_confirm structure_confirm->purity_confirm Yes fail Fail structure_confirm->fail No pass Pass purity_confirm->pass Yes purity_confirm->fail No

Caption: The detailed analytical workflow for chemical identity and purity verification.

Conclusion

The adage "you get what you pay for" often holds true in the world of chemical reagents. While a lower price may be tempting, the potential cost of using impure materials—in terms of failed experiments, misleading data, and lost time—is far greater. This guide has demonstrated a straightforward yet powerful approach to benchmarking commercial suppliers of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide. By investing a small amount of time in analytical verification, researchers can significantly de-risk their projects and build a foundation of high-quality, reproducible data. Always demand a Certificate of Analysis (CoA) from your supplier and, whenever possible, independently verify the identity and purity of critical reagents in-house. [5]

References

  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate Ltd. [Link]

  • kbDNA. (2023, October 3). Enhancing Discovery: The Importance of Research-Grade Reagents. kbDNA. [Link]

  • Pure Synth. (2025, December 14). How a Supplier Ensures Lab Reagents Meet Purity and Grade Standards. Pure Synth. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • MDPI. (2024, March 26). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. MDPI. [Link]

Sources

Comparative

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one: Hydrobromide vs. Free Base in Organic Synthesis

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the bicyclic scaffold 6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one . This privileged building block mimics naturally occurring purines and is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the bicyclic scaffold 6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one . This privileged building block mimics naturally occurring purines and is heavily utilized in the synthesis of beta-secretase (BACE1) inhibitors for Alzheimer's disease[1], extracellular signal-regulated kinase (ERK1/2) inhibitors for oncology[2], and IRAK4 modulators for autoimmune diseases[3].

When designing a synthetic route, one of the first critical decisions is whether to source and utilize the hydrobromide (HBr) salt or the free base form of this scaffold. This guide objectively compares the physicochemical performance of both forms, explaining the causality behind their behavior and providing self-validating experimental protocols for downstream functionalization.

Structural & Physicochemical Profiling

The imidazo[1,2-a]pyrazine core contains a highly basic imidazole nitrogen (N1) and a lactam nitrogen (N7) adjacent to the carbonyl[4].

  • The Hydrobromide (HBr) Salt: Protonation occurs preferentially at the N1 position. This protonation drastically reduces the electron density of the bicyclic system, locking the molecule into a highly stable, crystalline lattice. This prevents oxidative degradation and eliminates hygroscopicity, making it the preferred form for long-term storage and shipping.

  • The Free Base: The unprotonated imidazole ring is electron-rich and susceptible to oxidation over time. The free base is typically amorphous and prone to absorbing atmospheric moisture. However, it offers superior solubility in moderately polar organic solvents (like dichloromethane) and avoids the introduction of halide ions into sensitive catalytic cycles.

Comparative Performance Data
PropertyHydrobromide (HBr) SaltFree Base
Physical State Highly crystalline solidAmorphous powder
Hygroscopicity Very LowModerate to High
Storage Stability >2 years (Room Temperature)<6 months (Requires Argon/4°C)
Solubility Profile High in Water, DMSO, MeOHSoluble in DCM, THF, DMF
Reactivity (N-Alkylation) Requires in situ neutralizationDirect utilization
Catalyst Compatibility Br⁻ ions may poison some Pd catalystsExcellent for organometallic coupling

Synthetic Workflows & Experimental Methodologies

The most common functionalization of this scaffold is N-alkylation or cross-coupling at the N7 lactam position. The choice of salt versus free base fundamentally alters the stoichiometry and base selection of your workflow.

Protocol A: N7-Alkylation Using the HBr Salt

Causality: When using the HBr salt, you must use >2.0 equivalents of base. The first equivalent is consumed entirely by neutralizing the HBr to liberate the free base in situ. The second equivalent is required to deprotonate the N7 lactam to form the active nucleophile. Weak bases often fail here; a strong, insoluble base like Cs2​CO3​ drives the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: Suspend 6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one HBr (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL) under nitrogen.

  • Neutralization & Deprotonation: Add finely powdered Cs2​CO3​ (2.5 eq, 12.5 mmol). Stir vigorously at room temperature for 30 minutes.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe. Heat the mixture to 60°C for 4 hours.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organics with brine to remove residual DMF and bromide salts.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the parent mass ( m/z [M+H]+ of the free base) disappears. If starting material persists, check the pH of the aqueous layer; a neutral or acidic pH indicates insufficient base was added to overcome the HBr buffering effect.

Protocol B: N7-Alkylation Using the Free Base

Causality: The free base requires only 1.0−1.1 equivalents of base. This is critical when working with base-sensitive electrophiles (e.g., chiral alkyl halides prone to epimerization) where excess Cs2​CO3​ would cause side reactions. Furthermore, the absence of bromide salts prevents emulsion formation during aqueous workup.

Step-by-Step Methodology:

  • Preparation: Dissolve the free base (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq).

  • Self-Validation: Observe the reaction flask. The evolution of hydrogen gas (bubbling) should be immediate. The cessation of bubbling (typically after 20-30 minutes) validates the complete formation of the active lactam sodium salt.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (20 mL) and extract with DCM (3 x 20 mL). Dry over Na2​SO4​ and concentrate.

Workflow & Pathway Visualization

SynthesisWorkflow HBr HBr Salt (Stable, Crystalline) Base Auxiliary Base (e.g., Cs2CO3, 2.5 eq) HBr->Base Neutralization FreeBase Free Base (Reactive, Hygroscopic) Base2 Auxiliary Base (e.g., NaH, 1.1 eq) FreeBase->Base2 Direct Deprotonation Reaction N-Alkylation / Cross-Coupling (DMF) Base->Reaction Base2->Reaction Product N7-Substituted Imidazo[1,2-a]pyrazine Reaction->Product High Yield

Workflow comparing the HBr salt and free base in N-alkylation reactions.

BiologicalPathway Scaffold 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Derivatives Target BACE1 / ERK1/2 Inhibition Scaffold->Target Pharmacophore Binding Downstream Decreased Amyloid Beta / Reduced MAPK Signaling Target->Downstream Pathway Blockade Outcome Neuroprotection (AD) / Tumor Suppression (Oncology) Downstream->Outcome Therapeutic Efficacy

Biological pathways targeted by imidazo[1,2-a]pyrazin-8-one derivatives.

Conclusion & Recommendations

As a synthetic chemist, your choice between the HBr salt and the free base should be dictated by the scale and sensitivity of your downstream chemistry:

  • Opt for the Hydrobromide Salt when building large screening libraries, performing standard N-alkylations with robust electrophiles, or when the material must be stored for extended periods. The handling convenience of a non-hygroscopic solid outweighs the cost of adding extra base.

  • Opt for the Free Base when executing delicate organometallic cross-couplings (where bromide ions act as catalyst poisons) or when reacting with highly base-sensitive, epimerization-prone chiral intermediates.

References

  • Title: AU2011347377B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE)
  • Title: US10202391B2 - Chemical Compounds (ERK1/2 Inhibitors)
  • Title: CN114245796A - Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease Source: Google Patents URL
  • Title: Imidazo[1,2-a]pyrazine - PubChem CID 2771670 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide proper disposal procedures

As a Senior Application Scientist, I have observed that the mishandling of halogenated nitrogenous heterocycles often stems from a fundamental misunderstanding of their physicochemical properties and thermal degradation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the mishandling of halogenated nitrogenous heterocycles often stems from a fundamental misunderstanding of their physicochemical properties and thermal degradation pathways. 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is a high-value pharmaceutical intermediate, heavily utilized as a foundational scaffold in the synthesis of 1[1], as well as in the development of 2[2].

Because it is synthesized and handled at scale during drug development, establishing a rigorous, self-validating disposal protocol is critical. It is not enough to simply throw this compound into a standard organic waste bin. The presence of the hydrobromide (HBr) salt dictates a highly specific chemical lifecycle to ensure laboratory safety and environmental compliance.

Below is the definitive, step-by-step operational guide for the safe handling, spill containment, and terminal disposal of this compound.

Physicochemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. The imidazopyrazine core contains a high density of nitrogen atoms, while the hydrobromide salt introduces a labile halogen into the matrix.

Table 1: Quantitative Data & Operational Implications

Property / ParameterValue / DescriptionOperational Implication (Causality)
Chemical Formula C6H7N3O · HBrHigh nitrogen and halogen content dictates specialized incineration.
Molecular Weight 218.05 g/mol Used to calculate stoichiometric base requirements for neutralization.
Physical State Solid (Powder)High risk of aerosolization; mandates HEPA filtration and wet-wiping.
Aqueous Behavior Dissociates to release HBrSpills mobilized by water will become acidic and corrosive to lab surfaces.
Thermal Degradation >200°C (estimated)Combustion releases toxic HBr, Br₂, and NOx gases; requires scrubbing.

Immediate Spill Containment & Neutralization Workflow

In the event of a powder spill on the benchtop or floor, standard dry sweeping is strictly prohibited. Dry sweeping aerosolizes the hydrobromide salt, creating an immediate inhalation hazard that can severely irritate mucous membranes.

Protocol A: Self-Validating Spill Cleanup

  • Evacuate and Don PPE: Immediately secure the area. Personnel must don N95/P100 particulate respirators, chemical-resistant nitrile gloves, and tight-fitting safety goggles.

    • Causality: The hydrobromide salt acts as a direct irritant to the respiratory tract and ocular mucosa upon contact with moisture.

  • Dry Containment (No Water): Carefully cover the spilled powder with slightly damp (not soaking) absorbent chemical pads.

    • Causality: A damp pad traps the dust, preventing aerosolization, without causing excessive aqueous dissolution which would spread the acidic contamination across the benchtop.

  • Mechanical Collection: Using a non-sparking plastic scoop, gently push the damp pads and underlying powder into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Surface Neutralization: Spray the affected surface with a 5% Sodium Bicarbonate (NaHCO₃) solution and wipe with fresh paper towels.

    • Causality: The weak base chemically neutralizes any residual hydrobromic acid (HBr) left behind by the salt, preventing long-term pitting and corrosion of stainless steel laboratory surfaces.

  • Self-Validation (The pH Test): Swab the cleaned surface with a wet piece of universal pH indicator paper.

    • Causality: The protocol is only complete when the pH paper reads neutral (pH 6.5–7.5). If it reads acidic, repeat Step 4. This creates a closed-loop, self-validating safety system.

Laboratory Waste Segregation & Packaging

Improper segregation of halogenated salts can lead to catastrophic reactions in waste holding facilities.

Protocol B: Routine Disposal Packaging

  • Primary Containment: Transfer all 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide waste (including contaminated cleanup materials) into a rigid, sealable HDPE container. Do not use metal containers.

    • Causality: HBr salts will slowly corrode metal containers over time, leading to structural failure and secondary spills in the waste cabinet.

  • Strict Segregation: Store this container strictly away from strong oxidizing agents (e.g., peroxides, nitric acid).

    • Causality: Oxidizers can strip electrons from the bromide ion (Br⁻), converting it into toxic, volatile bromine gas (Br₂).

  • Labeling and Mass-Balance Validation: Label the container explicitly as "Halogenated Organic Solid Waste - Contains Bromide." Weigh the sealed container and log the mass against the laboratory's bulk chemical inventory depletion.

    • Causality: This mass-balance check validates that no residual material has been left unaccounted for in the laboratory environment, ensuring 100% containment.

Facility-Level Destruction: The Mechanistic Rationale

Once the waste leaves your laboratory, it must be routed to a specialized chemical disposal facility. Because of the nitrogenous core and the hydrobromide salt, standard open-air burning or low-temperature incineration is illegal and environmentally disastrous.

The waste must undergo High-Temperature Incineration (>1000°C) equipped with an Alkaline Scrubber and Selective Catalytic Reduction (SCR) .

  • The Halogen Problem: Thermal oxidation of the HBr salt generates corrosive hydrobromic acid gas and bromine gas. The exhaust must be passed through a sodium hydroxide (NaOH) scrubber, which forces a neutralization reaction, yielding harmless aqueous sodium bromide (NaBr) effluent.

  • The Nitrogen Problem: The imidazopyrazine ring contains three nitrogen atoms. At high temperatures, these oxidize into nitrogen oxides (NOx), a potent greenhouse gas and smog precursor. The gas stream must pass through an SCR unit to reduce the NOx back into inert N₂ gas before atmospheric release.

Disposal and Neutralization Pathway

G N1 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one HBr Waste Generation N2 Solid Waste Segregation (Halogenated Organics) N1->N2 N3 High-Temp Incineration (>1000°C) N2->N3 Transport to Facility N4 Combustion Gases (CO2, NOx, HBr) N3->N4 Thermal Oxidation N5 Alkaline Scrubber (NaOH Neutralization) N4->N5 Halogen Removal N6 Catalytic NOx Reduction N5->N6 Gas Stream N8 Aqueous Bromide Salt Effluent N5->N8 Liquid Waste N7 Safe Atmospheric Release N6->N7 Clean Exhaust

Thermal destruction and chemical neutralization pathway for halogenated imidazopyrazine waste.

References

  • Title: AU2011347377B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE)
  • Title: Product Name : 2-Bromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)

Sources

Handling

Personal protective equipment for handling 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide

As a Senior Application Scientist specializing in the scale-up and safety profiling of active pharmaceutical ingredient (API) building blocks, I frequently consult on the operational handling of fused bicyclic heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the scale-up and safety profiling of active pharmaceutical ingredient (API) building blocks, I frequently consult on the operational handling of fused bicyclic heterocycles. 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is a highly valued intermediate, most notably utilized in the synthesis of beta-secretase (BACE1) inhibitors for Alzheimer's disease [1] and Factor Xa anticoagulants (such as Edoxaban derivatives) [2].

While its utility in drug discovery is well-documented, its handling requires rigorous, causality-driven safety protocols. As a hydrobromide salt of a nitrogen-rich heterocycle, it presents two distinct physicochemical hazards: the potential for trace hydrobromic acid (HBr) release upon exposure to ambient humidity, and the inherent inhalation risks of handling a pharmacologically active precursor [3].

This guide provides a self-validating, step-by-step operational framework for handling, weighing, and disposing of this specific compound, moving beyond basic compliance to ensure absolute laboratory safety [4].

Causality-Driven Risk Assessment

To build a robust safety protocol, we must first understand the why behind the hazards of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide:

  • HBr Dissociation & Hygroscopicity: Hydrobromide salts are inherently prone to absorbing atmospheric moisture. Upon contact with water—including the moisture in your mucous membranes, eyes, or sweat—the salt can undergo localized dissociation, releasing trace hydrobromic acid (HBr). This necessitates acid-resistant barrier protection (e.g., specific nitrile thickness) and strict humidity control during handling.

  • Aerosolization of Active Intermediates: In its dry, crystalline powder form, electrostatic repulsion during spatulation can cause fine particulates to become airborne. Inhalation bypasses the stratum corneum barrier, introducing a biologically active imidazopyrazine scaffold directly into the systemic circulation. Therefore, aerodynamic containment is non-negotiable.

Tiered Personal Protective Equipment (PPE) Matrix

The required PPE scales non-linearly with the mass of the compound being handled. Below is the quantitative PPE matrix required for operations involving 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide.

Operational ScaleMass RangeHand ProtectionRespiratory & Face ProtectionBody & Environmental Containment
Analytical < 1.0 gSingle Nitrile (≥ 4 mil thickness)Safety glasses with side shields; N95 particulate respirator.Standard laboratory coat; Open bench permitted only if using an anti-static mat.
Preparative 1.0 g – 100 gDouble Nitrile (Inner: 4 mil, Outer: 8 mil extended cuff)Chemical splash goggles; Half-face elastomeric respirator (P100/Acid Gas cartridges).Tyvek sleeves over lab coat; Mandatory handling inside a certified Class II Biological Safety Cabinet (BSC) or Powder Weighing Hood.
Kilo-Lab / Pilot > 100 gHeavy-duty Nitrile (≥ 15 mil) over standard inner glovesPowered Air-Purifying Respirator (PAPR) with HEPA/Acid Gas filters.Full Tyvek suit; Mandatory handling within a negative-pressure glovebox or rigid isolator.

Step-by-Step Operational Workflows

Workflow 1: Safe Weighing and Transfer Protocol (Preparative Scale)

Self-Validating Principle: The use of anti-static measures prevents powder aerosolization, while visual inspection of the secondary containment validates the integrity of the transfer.

Step 1: Environmental Preparation

  • Verify the inward face velocity of the powder weighing hood is between 80-100 feet per minute (fpm).

  • Wipe down the balance and surrounding hood surface with a 70% Isopropanol (IPA) solution to remove static charge.

  • Place an anti-static zero-ionizer fan adjacent to the balance. Causality: Bicyclic hydrobromide salts often hold strong static charges; neutralizing the field prevents the powder from "jumping" off the spatula and contaminating the operator's sleeves.

Step 2: Execution of Transfer

  • Don double nitrile gloves. Ensure the outer glove covers the cuff of your lab coat or Tyvek sleeve.

  • Pre-weigh a static-dissipative weigh boat or a tared glass vial (secondary containment).

  • Using a grounded, stainless-steel spatula, slowly transfer the 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide. Keep the source bottle and the receiving vessel as close together as physically possible to minimize the aerodynamic drop zone.

  • Cap the receiving vial before removing it from the hood.

Step 3: Decontamination

  • Wipe the exterior of the sealed receiving vial with a damp disposable cloth.

  • Remove the outer gloves inside the hood, turning them inside out to trap any microscopic dust, and dispose of them in a designated hazardous solid waste bin.

Workflow 2: Spill Response and Disposal Plan

Self-Validating Principle: Post-cleanup pH testing ensures no residual acidic hydrobromide species remain on the benchtop, validating the chemical neutralization.

Step 1: Containment and Isolation

  • If a spill occurs outside a fume hood, immediately evacuate personnel from the immediate 5-foot radius to allow airborne particulates to settle.

  • Don a half-face P100 respirator and heavy-duty nitrile gloves.

Step 2: Chemical Neutralization

  • Do not sweep the dry powder, as this will aerosolize the API intermediate.

  • Gently cover the spilled powder with absorbent paper towels.

  • Carefully pour a mild, weakly basic neutralizing solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) over the towels, starting from the outside edge and moving inward. Causality: The bicarbonate safely neutralizes the hydrobromide salt, converting any dissociated HBr into harmless sodium bromide ( NaBr ), water, and CO2​ gas.

Step 3: Verification and Disposal

  • Allow 5 minutes for complete neutralization. Scoop the wet slurry using a disposable plastic dustpan.

  • Validation Step: Swab the spill area with a damp piece of universal pH indicator paper. The pH must read exactly 7.0. If it reads acidic (< 6.0), reapply the bicarbonate solution.

  • Dispose of all cleanup materials in a sealed, clearly labeled "Halogenated Organic/Aqueous Waste" container.

Containment and Escalation Strategy

The following logic diagram outlines the operational decision-making process for handling this compound safely.

PPE_Workflow Start Handling 6,7-Dihydroimidazo [1,2-a]pyrazin-8(5H)-one HBr Scale Determine Operational Scale Start->Scale Analytical Analytical (<1g) Standard Lab PPE + N95 Scale->Analytical <1g Prep Preparative (1g - 100g) Powder Hood + Double Nitrile Scale->Prep 1g - 100g Kilo Kilo-Lab (>100g) Rigid Isolator + PAPR Scale->Kilo >100g Spill Spill Detected? Analytical->Spill Prep->Spill Kilo->Spill Neutralize Apply 5% NaHCO3 Neutralize HBr Salt Spill->Neutralize Yes Proceed Execute Synthesis Protocol Spill->Proceed No Verify Verify pH = 7.0 Dispose as Halogenated Waste Neutralize->Verify Verify->Proceed

Fig 1: PPE escalation and spill response workflow for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one HBr.

References

  • Title: AU2011347377B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE)
  • Title: Product Name: 2-Bromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one Source: Pharmaffiliates URL: [Link]

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL: [Link]

  • Title: 5 Best Practices for Safety Management in the Pharma Industry Source: ComplianceQuest URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.